- Synthesis of 1-Indanones from Benzoic Acids, Industrial & Engineering Chemistry Research, 2012, 51(3), 1105-1109

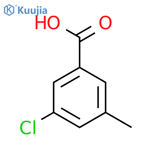

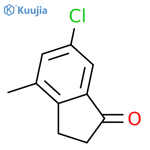

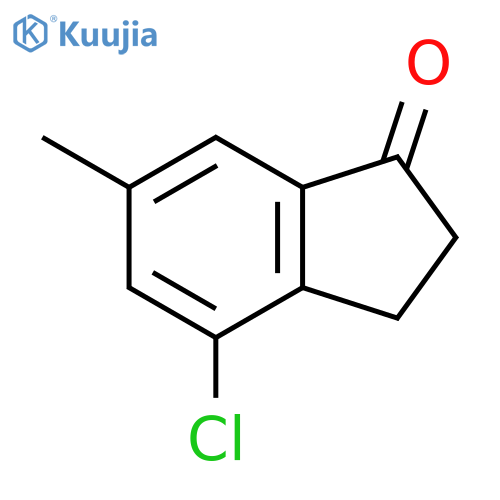

Cas no 174603-62-4 (4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)

174603-62-4 structure

商品名:4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

CAS番号:174603-62-4

MF:C10H9ClO

メガワット:180.630861997604

MDL:MFCD09908154

CID:1093795

PubChem ID:11019473

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

- 4-chloro-6-methyl-2,3-dihydroinden-1-one

- 4-CHLORO-6-METHYL-1-INDANONE

- 4-Chloro-6-methyl-indan-1-one

- AKOS006312427

- SCHEMBL8361271

- AMY27963

- MFCD09908154

- 174603-62-4

- N11141

- WLZ3239

- DB-305805

-

- MDL: MFCD09908154

- インチ: 1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3

- InChIKey: RFSLFDJIWTWXAS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C)=CC2C(CCC=21)=O

計算された属性

- せいみつぶんしりょう: 180.0341926g/mol

- どういたいしつりょう: 180.0341926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 17.1Ų

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357526-250 mg |

4-Chloro-6-methyl-1-indanone; . |

174603-62-4 | 250 mg |

€535.80 | 2023-07-19 | ||

| Ambeed | A141269-1g |

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one |

174603-62-4 | 95+% | 1g |

$276.0 | 2024-04-22 | |

| Crysdot LLC | CD12132744-1g |

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one |

174603-62-4 | 95+% | 1g |

$276 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0999864-5g |

4-chloro-6-methyl-2,3-dihydroinden-1-one |

174603-62-4 | 95% | 5g |

$1000 | 2025-02-25 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02349-1g |

4-CHLORO-6-METHYL-1-INDANONE |

174603-62-4 | 95% | 1g |

$609 | 2023-09-07 | |

| Alichem | A079000517-1g |

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one |

174603-62-4 | 95% | 1g |

287.04 USD | 2021-05-31 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02349-5g |

4-CHLORO-6-METHYL-1-INDANONE |

174603-62-4 | 95 | 5g |

$1050 | 2021-05-11 | |

| abcr | AB357526-250mg |

4-Chloro-6-methyl-1-indanone; . |

174603-62-4 | 250mg |

€535.80 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y0999864-5g |

4-chloro-6-methyl-2,3-dihydroinden-1-one |

174603-62-4 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM125930-1g |

4-chloro-6-methyl-2,3-dihydro-1H-inden-1-one |

174603-62-4 | 95% | 1g |

$*** | 2023-03-30 |

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 30 - 60 min, reflux

1.2 Reagents: Aluminum chloride , Sodium chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Diethyl ether ; 1 h, 140 - 160 °C

1.2 Reagents: Aluminum chloride , Sodium chloride Solvents: Dichloromethane ; 0 °C

1.3 Solvents: Diethyl ether ; 1 h, 140 - 160 °C

リファレンス

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

3. Water

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

174603-62-4 (4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one) 関連製品

- 52977-63-6(4,7-Dichloro-2,3-dihydro-1H-inden-1-one)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:174603-62-4)4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

清らかである:99%

はかる:1g

価格 ($):248.0